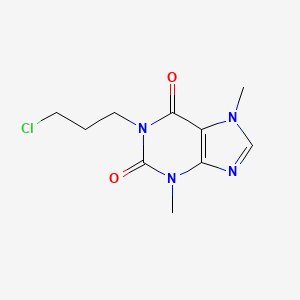

1-(3-Chloropropyl)theobromine

Description

Overview of Xanthine (B1682287) Alkaloids and their Pharmacological Significance

Xanthine and its derivatives are a class of naturally occurring alkaloids found in various plants, including coffee beans, tea leaves, and cacao beans. rxlist.comclockss.org These compounds, which include well-known substances like caffeine (B1668208), theophylline (B1681296), and theobromine (B1682246), are characterized by a core purine (B94841) structure and exhibit a wide range of pharmacological effects. wikipedia.orgresearchgate.net Their primary mechanisms of action often involve the inhibition of phosphodiesterase enzymes and the antagonism of adenosine (B11128) receptors. nih.govresearchgate.net This dual action can lead to a variety of physiological responses, including mild stimulation of the central nervous system, bronchodilation, and diuresis. rxlist.comwikipedia.org Consequently, xanthine derivatives have been historically and are currently utilized in the treatment of conditions such as asthma and other obstructive lung diseases. rxlist.comnih.gov

Theobromine as a Foundational Xanthine Scaffold

Theobromine (3,7-dimethylxanthine), the principal alkaloid in the cacao bean, serves as a crucial foundational scaffold in the synthesis of new chemical entities. wordpress.comwikipedia.org Unlike its close relative caffeine, theobromine has a less pronounced stimulant effect on the central nervous system but retains other valuable pharmacological properties, such as being a vasodilator, diuretic, and heart stimulant. wikipedia.orgnih.govresearchgate.net Its structure, featuring a purine ring with methyl groups at the 3 and 7 positions, offers a versatile platform for chemical modification. wikipedia.orguniroma1.it The presence of a reactive nitrogen atom at the N1 position allows for the introduction of various functional groups, enabling the creation of a diverse library of derivatives with potentially enhanced or novel therapeutic activities. clockss.orgwordpress.comnih.gov This makes theobromine an attractive starting material for medicinal chemists aiming to develop new drugs. uniroma1.itresearchgate.net

Rationale for Chemical Modification of Theobromine: Introduction of the Chloropropyl Group

The strategic modification of the theobromine molecule by introducing a 3-chloropropyl group at the N1 position is a deliberate effort to alter its physicochemical and pharmacological properties. The addition of this alkyl halide moiety can influence factors such as the compound's solubility, lipophilicity, and ability to interact with biological targets. The chloropropyl group, in particular, can serve as a reactive handle for further synthetic transformations, allowing for the creation of more complex molecules. chemimpex.com This modification has been explored for its potential to yield compounds with bronchodilator effects and the ability to relax smooth muscle. guidechem.com The unique structural feature of the chloropropyl group may also enhance bioavailability and target specificity, making it a promising avenue for the development of novel therapeutic agents, particularly in the fields of cardiology and neurology. chemimpex.com

Historical Context of Theobromine and its Derivatives in Medicinal Chemistry

Theobromine was first isolated from cacao beans in 1841 by A. Woskresensky, and its synthesis from xanthine was achieved by Hermann Emil Fischer in 1882. wikipedia.org Historically, theobromine and its simple salts were used clinically as diuretics, myocardial stimulants, and vasodilators. clockss.org Over the years, the focus of research has shifted towards creating more sophisticated derivatives to improve efficacy and explore new therapeutic applications. For instance, in the 1980s, theobromine derivatives with substitutions at the N1 position were investigated for their vasodilating, psychotropic, and analgesic activities. wordpress.com Research has also delved into the anticancer potential of theobromine derivatives, with studies showing promising activity against various cancer cell lines, including those of the breast and liver. tandfonline.comrsc.orgmdpi.com More recent efforts have focused on designing theobromine-based compounds as inhibitors of specific enzymes like VEGFR-2 and EGFR, which are implicated in cancer progression. tandfonline.comrsc.orgplos.orgmdpi.com

Current Research Landscape and the Academic Relevance of 1-(3-Chloropropyl)theobromine

Current research on this compound positions it primarily as a key intermediate in the synthesis of more complex pharmaceutical compounds. chemimpex.comchemimpex.com Its chemical structure, featuring a reactive chlorine atom, makes it a valuable building block for creating a variety of new theobromine derivatives. guidechem.com These derivatives are being investigated for a range of potential therapeutic applications, including as bronchodilators and for their effects on smooth muscle relaxation. guidechem.com The academic relevance of this compound lies in its utility in drug discovery and medicinal chemistry research, facilitating the exploration of structure-activity relationships among xanthine derivatives. chemimpex.com While direct pharmacological applications of this compound itself are still under investigation, its role as a precursor in the development of novel therapeutic agents remains a significant area of interest for researchers. chemimpex.combiosynth.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloropropyl)-3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN4O2/c1-13-6-12-8-7(13)9(16)15(5-3-4-11)10(17)14(8)2/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOWKXFNJSTXBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50515391 | |

| Record name | 1-(3-Chloropropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74409-52-2 | |

| Record name | 1-(3-Chloropropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Chloropropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1-(3-Chloropropyl)theobromine

The primary established route for synthesizing this compound is through the N-alkylation of theobromine (B1682246). This nucleophilic substitution reaction targets the N1 position of the theobromine molecule. wordpress.com

Precursor Compounds and Starting Materials

The synthesis of this compound relies on two primary precursor compounds:

Theobromine: This purine (B94841) alkaloid is the foundational starting material. nih.gov It is chemically known as 3,7-dimethylxanthine.

1-Bromo-3-chloropropane (B140262): This haloalkane serves as the alkylating agent, providing the 3-chloropropyl group that is attached to the theobromine core. phasetransfercatalysis.com

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Properties |

|---|---|---|---|

| Theobromine | C₇H₈N₄O₂ | 180.16 | White crystalline powder, bitter taste. nih.gov |

| 1-Bromo-3-chloropropane | C₃H₆BrCl | 157.44 | Liquid haloalkane used for alkylation. phasetransfercatalysis.com |

Reaction Conditions and Catalysis

The N-alkylation of theobromine to produce this compound is typically carried out under basic conditions. The base acts as a catalyst by deprotonating the nitrogen at the N1 position of the theobromine ring, which enhances its nucleophilicity. wordpress.com

Commonly employed reaction conditions include:

Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF) are frequently used. wordpress.com An alternative solvent system is a mixture of ethanol (B145695) and water. wordpress.com

Catalysts: Strong bases like sodium hydroxide (B78521) (NaOH) are often used to facilitate the reaction. wordpress.com Other bases such as sodium carbonate may also be employed.

Temperature: The reaction may be carried out at elevated temperatures, often under reflux, to increase the reaction rate.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the deprotonated theobromine anion attacks the carbon atom of 1-bromo-3-chloropropane that is bonded to the bromine atom, displacing the bromide ion. wordpress.com

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Solvent | DMF, Ethanol/Water | To dissolve reactants and facilitate the reaction. wordpress.com |

| Catalyst | NaOH, Na₂CO₃ | To deprotonate theobromine and enhance its nucleophilicity. wordpress.com |

| Temperature | Elevated/Reflux | To increase the rate of reaction. |

Purification and Isolation Techniques for Synthetic Products

Following the synthesis, the crude product mixture requires purification to isolate this compound from unreacted starting materials, by-products, and the solvent. Standard laboratory techniques are employed for this purpose:

Extraction: The reaction mixture is often first subjected to a liquid-liquid extraction to separate the desired product from the reaction medium.

Chromatography: Thin-layer chromatography (TLC) is a common method to monitor the progress of the reaction and to determine the purity of the final product. Column chromatography can be used for the separation of the desired compound from impurities.

Recrystallization: This technique is used to purify the solid product. The crude product is dissolved in a suitable hot solvent and then allowed to cool, causing the pure compound to crystallize out.

Characterization: The identity and purity of the isolated this compound are confirmed using analytical methods such as melting point determination (reported as 144-146 °C), and spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS). chemimpex.com

Advanced Synthetic Strategies and Innovations

To improve the efficiency and sustainability of xanthine (B1682287) derivative synthesis, advanced strategies are being explored.

Microwave-Assisted Synthesis Approaches for Xanthine Derivatives

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. rsc.org For the N-alkylation of purines like theobromine, microwave irradiation can lead to:

Reduced Reaction Times: Microwave heating can dramatically shorten the time required for the reaction to complete. nih.gov

Increased Yields: In many cases, microwave-assisted synthesis results in higher product yields compared to traditional methods. nih.gov

Improved Purity: The rapid and uniform heating provided by microwaves can sometimes lead to cleaner reactions with fewer by-products.

While specific protocols for the microwave-assisted synthesis of this compound are not extensively documented, the general success of this technique for the N-alkylation of other purines suggests its potential applicability. ub.edu

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to make chemical processes more environmentally friendly. In the context of this compound synthesis, these principles can be applied in several ways:

Use of Greener Solvents: Traditional solvents like DMF are effective but pose environmental and health concerns. Research is ongoing to replace such solvents with more benign alternatives. Bio-based solvents like Cyrene are being investigated as potential replacements for polar aprotic solvents. mdpi.com

Energy Efficiency: Microwave-assisted synthesis, by reducing reaction times, also contributes to energy efficiency, a key principle of green chemistry. rsc.org

Atom Economy: The synthesis of this compound via N-alkylation is an addition reaction, which generally has good atom economy as most of the atoms from the reactants are incorporated into the final product.

By considering these principles, the synthesis of this compound can be made more sustainable.

Derivatization and Analog Generation from this compound

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly novel heterocyclic systems and bioisosteric analogs. The presence of the reactive chloropropyl moiety at the N1 position of the theobromine scaffold allows for a variety of chemical transformations, enabling the generation of diverse compound libraries for further investigation.

The chloropropyl group of this compound is a key functional handle for the construction of new fused heterocyclic ring systems. A significant synthetic strategy involves the intramolecular cyclization of this moiety, often following a substitution reaction at another position on the purine ring.

A notable example, analogous to the reactivity of this compound, is the synthesis of tetrahydropyrimido[2,1-f]purinediones from 8-bromo-7-(3-chloropropyl)-1,3-dialkylxanthines. In this methodology, the process begins with the nucleophilic substitution of the bromine atom at the C8 position by an amine. The subsequent step involves an intramolecular cyclization, where the nitrogen of the newly introduced amino group attacks the electrophilic terminal carbon of the chloropropyl chain, displacing the chloride and forming a new six-membered ring fused to the xanthine core. This ring-closing reaction is often facilitated by a base and can be accelerated using microwave irradiation.

This synthetic route can be adapted to utilize a variety of primary amines, leading to a diverse range of N-substituted pyrimido[2,1-f]purinediones. The general reaction scheme is presented below:

Reaction Scheme:

The following table summarizes the synthesis of various N-phenethyl-substituted pyrimido[2,1-f]purinediones derived from the analogous 7-(3-chloropropyl)-8-bromotheophylline, showcasing the versatility of this cyclization reaction.

| Starting Xanthine Derivative | Amine | Resulting Heterocyclic Compound | Yield (%) |

| 7-(3-Chloropropyl)-8-bromotheophylline | Phenethylamine | N-Phenethyl-tetrahydropyrimido[2,1-f]purinedione | 65 |

| 7-(3-Chloropropyl)-8-bromotheophylline | 4-Methoxyphenethylamine | N-(4-Methoxyphenethyl)-tetrahydropyrimido[2,1-f]purinedione | 72 |

| 7-(3-Chloropropyl)-8-bromotheophylline | 3,4-Dimethoxyphenethylamine | N-(3,4-Dimethoxyphenethyl)-tetrahydropyrimido[2,1-f]purinedione | 68 |

This table is illustrative of the types of heterocyclic compounds that can be synthesized from chloropropyl-substituted xanthines.

The generation of bioisosteric analogues and the modification of the molecular scaffold are key strategies in medicinal chemistry to enhance the pharmacological properties of a lead compound. While specific research on the bioisosteric replacement of the chloropropyl group in this compound is limited, the principles can be applied to explore novel chemical space.

Bioisosteric Replacement of the Linker:

The 3-chloropropyl chain acts as a linker between the theobromine core and a reactive functional group. Bioisosteric replacement of this linker could involve substituting it with other groups of similar size and electronic properties to modulate factors such as solubility, metabolic stability, and target binding affinity. Potential bioisosteric replacements for the propyl chain include:

Altering the chain length: Shortening or lengthening the alkyl chain (e.g., to an ethyl or butyl group) can influence the conformational flexibility and the distance to a potential binding partner.

Introducing heteroatoms: Replacing a methylene (B1212753) (-CH2-) unit with an oxygen (ether linkage) or nitrogen (amine linkage) could alter polarity and hydrogen bonding capabilities.

Incorporating rigidity: The flexible propyl chain could be replaced with more rigid structures like a cyclopropyl (B3062369) ring or a double or triple bond to restrict conformational freedom, which can sometimes lead to increased binding affinity.

Scaffold Hopping:

Scaffold hopping is a more drastic modification where the central theobromine core is replaced with a different heterocyclic system while aiming to maintain the key pharmacophoric features. This strategy is employed to discover novel intellectual property, improve physicochemical properties, or overcome liabilities associated with the original scaffold.

For xanthine derivatives, a documented example of a bioisosteric scaffold hop is the replacement of the xanthine ring system with a tricyclic guanine (B1146940) scaffold. Molecular modeling and X-ray crystallography have shown that tricyclic guanine derivatives can mimic the binding mode of xanthine-based compounds in certain biological targets. This suggests that the peripheral substituents of this compound could potentially be appended to a different core scaffold to generate novel compounds with similar biological activities.

The following table provides a conceptual overview of potential bioisosteric and scaffold modifications for this compound.

| Modification Strategy | Original Moiety | Potential Replacement Moiety | Rationale |

| Linker Bioisosterism | Propyl Chain | Ethoxy (-CH2-O-CH2-) | Introduce polarity, potential for H-bonding |

| Linker Bioisosterism | Propyl Chain | Cyclopropyl Ring | Introduce rigidity, alter conformation |

| Scaffold Hopping | Theobromine (Xanthine) | Tricyclic Guanine | Mimic binding mode, novel chemical space |

| Scaffold Hopping | Theobromine (Xanthine) | Imidazopyridine | Alter core electronics and solubility |

These explorations into derivatization, bioisosteric replacement, and scaffold modification highlight the potential of this compound as a starting material for the generation of diverse and potentially biologically active molecules.

Investigations into the Pharmacological and Biological Activity of this compound Remain Largely Undocumented in Publicly Available Research

Theobromine, the foundational structure of this compound, is known to exhibit biological effects primarily through two main mechanisms: antagonism of adenosine (B11128) receptors and inhibition of phosphodiesterase (PDE) enzymes. Adenosine receptors (A1, A2A, A2B, and A3) are critical regulators of various physiological processes, and their modulation by xanthine derivatives like caffeine (B1668208) and theobromine has been a subject of extensive research. Similarly, PDEs are crucial enzymes in cyclic nucleotide signaling, and their inhibition can lead to a variety of cellular responses.

However, the addition of a 1-(3-chloropropyl) group to the theobromine scaffold creates a distinct chemical entity. Such structural modifications can significantly alter a compound's pharmacological properties, including its binding affinity for receptors, its selectivity for different receptor subtypes, and its potency as an enzyme inhibitor. Without specific studies on this compound, any discussion of its activity would be purely speculative and extrapolated from the known effects of theobromine, which would not be scientifically rigorous.

Further research, including in vitro binding assays, enzymatic assays, and cellular studies, is required to elucidate the specific pharmacological profile of this compound. Such studies would be necessary to populate the detailed sections and subsections of the requested article, including:

Pharmacological and Biological Activity Investigations

Cellular and In Vitro Pharmacological Evaluations

Until such dedicated research is conducted and published, a scientifically accurate and detailed article focusing solely on the pharmacological and biological activity of 1-(3-Chloropropyl)theobromine cannot be generated.

Lack of Scientific Data Prevents In-Depth Analysis of this compound's Pharmacological Profile

A thorough review of available scientific literature reveals a significant gap in the understanding of the pharmacological and biological activities of the specific chemical compound this compound. While its parent compound, theobromine (B1682246), has been the subject of numerous studies, research focusing solely on this particular derivative is currently unavailable in the public domain. Consequently, a detailed and scientifically accurate article adhering to the requested outline on its specific effects cannot be generated at this time.

General information from chemical suppliers suggests that this compound serves as an intermediate in the synthesis of other compounds, with potential applications in pharmaceutical development, particularly for agents targeting the central nervous system, and in the formulation of agrochemicals. chemimpex.com Its structural similarity to theobromine hints at potential, yet uninvestigated, roles in cardiology and neurology. chemimpex.com However, this information is general in nature and does not provide the specific experimental data required to address the detailed sections of the requested article.

There is no available research data concerning the following for this compound:

Assessment of Cellular Viability and Proliferation: No studies were found that investigated the effect of this specific compound on cell survival and growth.

Apoptosis and Cell Cycle Modulation: There is no information on whether this compound can induce programmed cell death or alter the cell cycle.

Investigations in Specific Cell Lines: No research has been published detailing the effects of this compound on cancer cell lines or neuronal cells.

Neuroprotective Effects and Associated Pathways: The potential neuroprotective properties of this compound and the mechanisms involved remain unexplored.

In Vivo Pharmacological Studies: No in vivo studies detailing the effects of this compound on the cardiovascular or central nervous systems have been found in the available literature.

Without dedicated scientific investigation into this compound, any discussion of its pharmacological and biological activity would be purely speculative and would not meet the required standards of scientific accuracy. Further research is necessary to elucidate the specific biological effects of this theobromine derivative.

In Vivo Pharmacological Studies (Excluding Dosage/Administration and Toxicity)

Respiratory System Effects

No studies were found detailing the effects of this compound on the respiratory system.

Renal System Effects

No studies were found detailing the effects of this compound on the renal system.

Anti-Inflammatory and Antioxidant Properties

No studies were found investigating the anti-inflammatory or antioxidant properties of this compound.

Potential Therapeutic Applications (e.g., in Cardiology, Neurology)

While its parent compound, theobromine, has been investigated for various therapeutic applications, there is no direct research available on the potential therapeutic uses of this compound in cardiology, neurology, or any other field. The compound is recognized as a synthetic intermediate, and its own therapeutic potential has not been a subject of published investigation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Key Structural Features for Biological Activity

The biological activity of 1-(3-Chloropropyl)theobromine is determined by a combination of its core xanthine (B1682287) structure and the specific substituent at the N-1 position. The foundational xanthine ring system, a fused bicyclic structure composed of a pyrimidine (B1678525) and an imidazole (B134444) ring, is the primary pharmacophore responsible for its interaction with various biological targets.

Key structural features essential for the biological activity of xanthine derivatives include:

The Xanthine Core: This planar, aromatic purine (B94841) base is crucial for binding to target proteins, such as adenosine (B11128) receptors and phosphodiesterases (PDEs). nih.govbiointerfaceresearch.com The arrangement of nitrogen atoms and carbonyl groups allows for a variety of non-covalent interactions, including hydrogen bonding and van der Waals forces.

Substitution at the N-1 Position: The N-1 position of the xanthine ring is a critical site for modification. The introduction of different functional groups at this position can dramatically modulate the compound's potency, selectivity, and pharmacokinetic properties. nih.gov In this compound, the 3-chloropropyl chain occupies this position, introducing new steric and electronic features that dictate its specific biological interactions. Studies on various N-1 substituted xanthines have shown that the size and nature of the alkyl chain can influence bronchoselectivity and receptor affinity. nih.gov

Impact of the Chloropropyl Moiety on Pharmacological Profiles

The introduction of the 3-chloropropyl group at the N-1 position imparts unique characteristics to the theobromine (B1682246) molecule, influencing its pharmacological profile in several ways. While specific research on the direct pharmacological effects of this moiety is limited, its impact can be inferred from its chemical properties and studies on related haloalkyl-substituted compounds.

Increased Lipophilicity: The propyl chain increases the lipophilicity of the molecule compared to theobromine, which has a hydrogen atom at the N-1 position. This change can potentially enhance its ability to cross biological membranes, such as the blood-brain barrier, and may alter its volume of distribution and bioavailability.

Conformational Flexibility: The three-carbon chain provides rotational flexibility, allowing the molecule to adopt various conformations. This flexibility can be advantageous for fitting into the binding pockets of different protein targets.

Introduction of a Reactive Site: The terminal chlorine atom acts as a leaving group, making the 3-chloropropyl moiety a potential alkylating agent. This feature allows the molecule to form covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in target proteins. This covalent interaction can lead to irreversible inhibition, which can result in prolonged or more potent pharmacological effects compared to non-covalent binding.

Potential for Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. nih.gov This type of interaction can contribute to the binding affinity and selectivity of the ligand for its protein target. nih.gov

The presence of this versatile moiety makes this compound a valuable intermediate in medicinal chemistry for synthesizing more complex molecules with tailored pharmacological activities.

Comparative SAR Studies with Theobromine and Other Methylxanthines

The structure-activity relationships of this compound can be better understood by comparing it with the parent compound, theobromine, and other common methylxanthines like theophylline (B1681296) and caffeine (B1668208). nih.gov The primary differences between these molecules lie in the pattern of methylation on the xanthine core. wikipedia.org

| Compound | N-1 Substitution | N-3 Substitution | N-7 Substitution | General Activity Profile |

| Theobromine | -H | -CH₃ | -CH₃ | Weak CNS stimulant, diuretic, smooth muscle relaxant. wikipedia.org |

| Theophylline | -CH₃ | -CH₃ | -H | Potent bronchodilator, CNS stimulant. nih.gov |

| Caffeine | -CH₃ | -CH₃ | -CH₃ | Potent CNS stimulant. nih.gov |

| This compound | -(CH₂)₃Cl | -CH₃ | -CH₃ | Modified activity based on N-1 substituent. |

Theobromine vs. Theophylline: Theophylline (1,3-dimethylxanthine) is generally a more potent bronchodilator and CNS stimulant than theobromine (3,7-dimethylxanthine). nih.gov This highlights the importance of the methyl group at the N-1 position for certain biological activities, particularly adenosine receptor antagonism.

Impact of N-1 Substitution: Studies on various xanthine derivatives have shown that increasing the alkyl chain length at the N-1 and N-3 positions can enhance relaxant actions in tracheal muscle. nih.gov However, substitution at the N-1 position is considered more critical for achieving bronchoselectivity. nih.gov The presence of the N-1 substituent in this compound suggests that its pharmacological profile will differ significantly from that of theobromine, potentially exhibiting higher potency or a different selectivity profile for various targets.

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational methods are powerful tools for investigating the SAR of molecules like this compound at the atomic level. These techniques provide insights into how the compound interacts with biological targets and help rationalize its activity.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. For theobromine derivatives, docking studies have been instrumental in elucidating their binding modes to various enzymes, such as protein kinases.

In a typical docking simulation, the this compound molecule would be placed into the active site of a target protein. The program then explores different binding poses and scores them based on the predicted binding affinity. Key interactions that stabilize the ligand-protein complex often include:

Hydrogen Bonds: The carbonyl groups and nitrogen atoms of the xanthine core can act as hydrogen bond acceptors and donors, forming crucial interactions with amino acid residues in the binding pocket.

Hydrophobic Interactions: The methyl groups and the propyl chain of the N-1 substituent can engage in hydrophobic interactions with nonpolar residues, contributing to binding affinity.

Halogen Bonding: As mentioned earlier, the chlorine atom can form halogen bonds with electron-donating atoms (e.g., oxygen in a carbonyl backbone) in the protein, providing additional binding stability. nih.gov

Covalent Bonding: The reactive nature of the chloropropyl group allows for covalent docking simulations, where a covalent bond is modeled between the ligand and a specific residue (e.g., cysteine) in the active site.

Studies on related theobromine derivatives have shown that the N-1 substituent often projects into a specific sub-pocket of the target protein, and its chemical nature is critical for achieving high affinity and selectivity.

QSAR is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is an equation that relates numerical descriptors of the molecules (representing their physicochemical properties) to their measured activity (e.g., IC₅₀).

Electronic Descriptors: These describe the electron distribution in the molecule. For xanthone (B1684191) derivatives, net atomic charges at specific atoms were found to be significant contributors to their cytotoxic activity. nih.gov For this compound, descriptors related to the charge on the nitrogen atoms or the electrophilicity of the terminal carbon atom of the propyl chain could be important.

Steric Descriptors: These relate to the size and shape of the molecule. The volume and surface area of the N-1 substituent would likely be critical steric parameters in a QSAR model.

Hydrophobicity Descriptors: The partition coefficient (logP) is a common descriptor for hydrophobicity. QSAR studies on xanthones have shown that logP can be a contributing factor to biological activity. nih.gov The increased lipophilicity due to the chloropropyl group would be captured by this descriptor.

Topological Descriptors: These are numerical values that describe the connectivity and branching of the molecule.

A hypothetical QSAR equation for a series of N-1 substituted theobromine derivatives might take the form:

log(1/IC₅₀) = c₁(logP) + c₂(Dipole Moment) - c₃*(Molecular Volume) + ... + constant

Such a model, once validated, could be used to predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds.

Metabolism and Pharmacokinetics Research

Biotransformation Pathways of 1-(3-Chloropropyl)theobromine

There is no available data detailing the biotransformation pathways of this compound.

Hepatic Metabolism and Enzyme Systems Involved (e.g., Cytochrome P450)

Specific studies identifying the hepatic enzymes, including cytochrome P450 isoforms, responsible for the metabolism of this compound have not been found.

Identification and Characterization of Metabolites

There are no published studies that have identified or characterized any metabolites of this compound.

In Vitro and In Vivo Metabolic Stability

No data from in vitro (e.g., liver microsomes, hepatocytes) or in vivo studies regarding the metabolic stability of this compound is available in the public domain.

Excretion Routes and Clearance Mechanisms

Information on the routes of excretion (e.g., renal, fecal) and the clearance mechanisms of this compound is not available.

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental analytical tool for separating 1-(3-chloropropyl)theobromine from related compounds, impurities, or complex mixtures. The choice of chromatographic method depends on the specific requirements of the analysis, such as the desired resolution, sensitivity, and sample throughput.

High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the analysis of this compound and related xanthine (B1682287) derivatives. srce.hrnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode employed due to its efficiency in separating moderately polar to nonpolar compounds. srce.hr

In a typical RP-HPLC setup for analyzing theobromine (B1682246) and its derivatives, a C18 or similar nonpolar stationary phase is used. nih.gov The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile or methanol, sometimes with the addition of acids such as acetic, phosphoric, or formic acid to improve peak shape and resolution. srce.hr Detection is commonly achieved using an ultraviolet (UV) detector, as the purine (B94841) ring system of theobromine and its derivatives exhibits strong UV absorbance. srce.hrapajournal.org.uk The absorption maxima for theobromine are typically observed around 272 nm. sielc.com

The efficiency of HPLC allows for the separation of structurally similar compounds, which is critical when dealing with derivatives like this compound. nih.gov Method development and validation are essential to ensure accuracy and precision, with parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ) being established. srce.hr For instance, a validated HPLC method for theobromine might exhibit a linear range of 0.2-100 mg/L with a correlation coefficient greater than 0.9999. researchgate.net

Table 1: Representative HPLC Conditions for Theobromine and Related Compounds

| Parameter | Condition | Reference |

| Column | Zorbax Eclipse XDB-C8, 4.6x150 mm, 5 µm | researchgate.net |

| Mobile Phase | Water-THF (0.1% THF in water, pH 8)-acetonitrile (90:10, v/v) | researchgate.net |

| Flow Rate | 0.8 mL/min | researchgate.net |

| Detection | UV at 273 nm | researchgate.net |

| Temperature | 25°C | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. While theobromine and its derivatives can be analyzed directly by GC-MS, derivatization is sometimes employed to increase their volatility and improve chromatographic performance. researchgate.net

In GC-MS analysis, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "molecular fingerprint" for identification. scirp.org

This technique is highly sensitive and specific, making it suitable for both qualitative and quantitative analysis of this compound, especially in complex matrices where unambiguous identification is required. nih.gov The coupling of GC with MS provides a high degree of confidence in the identification of the analyte. researchgate.net

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for the separation and qualitative analysis of this compound. nih.gov It is often used for preliminary screening, reaction monitoring, and assessing the purity of a sample. acs.org

In TLC, a sample is spotted onto a plate coated with a thin layer of adsorbent material, such as silica gel. The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components at different rates, leading to their separation. scirp.org

For theobromine and its derivatives, a common stationary phase is silica gel 60 F254, and the mobile phase can be a mixture of solvents like ethyl acetate, methanol, and water. researchgate.net Visualization of the separated spots is typically achieved under UV light at 254 nm, where the compounds appear as dark spots against a fluorescent background. scirp.org High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution and quantification capabilities compared to conventional TLC. nih.gov

Table 2: Example TLC System for Theobromine Separation

| Parameter | Description | Reference |

| Stationary Phase | Silica gel 60 F254 plate | nih.gov |

| Mobile Phase | Ethyl acetate‒methanol‒water (20:2.7:2, V/V) | researchgate.net |

| Visualization | UV light at 254 nm | researchgate.net |

Spectroscopic and Spectrometric Methods

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and quantification of this compound. These techniques provide detailed information about the molecular structure and concentration of the compound.

UV-Visible spectroscopy is a straightforward and widely used technique for the quantitative analysis of compounds containing chromophores, such as the purine ring in this compound. researchgate.net Theobromine typically exhibits a maximum absorbance (λmax) in the UV region, around 272 nm in an acidic mobile phase. sielc.com This property is the basis for its detection in HPLC-UV systems. srce.hr

The concentration of a solution of this compound can be determined by measuring its absorbance at the λmax and applying the Beer-Lambert law. It is important to note that the pH of the solution can affect the UV spectrum of xanthine derivatives. sielc.com

Table 3: UV Absorption Maxima for Theobromine

| Wavelength (nm) | Reference |

| 204 | sielc.com |

| 272 | sielc.comnih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including this compound. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. researchgate.net

In the ¹H NMR spectrum of theobromine, characteristic signals can be observed for the methyl protons and the proton on the imidazole (B134444) ring. For this compound, additional signals corresponding to the protons of the chloropropyl group would be expected. For instance, the ¹H NMR spectrum of theobromine in DMSO-d6 shows a singlet at approximately 7.9 ppm corresponding to the C8-H proton and singlets for the two methyl groups. hmdb.casemanticscholar.org

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Predicted ¹³C NMR data for theobromine indicates distinct chemical shifts for the carbonyl carbons and the carbons of the purine ring system. drugbank.com Analysis of the ¹³C NMR spectrum of this compound would reveal additional peaks corresponding to the carbons of the propyl chain.

Sample Preparation and Extraction from Biological Matrices

The effective extraction of this compound from complex biological matrices such as plasma, urine, or tissue is a critical step to remove interfering substances and concentrate the analyte before analysis. Common techniques include solid-phase extraction and liquid-liquid extraction.

Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from biological samples. For compounds similar to this compound, such as other xanthine derivatives, polymeric SPE cartridges are often employed nih.gov. The general procedure involves conditioning the SPE cartridge with a solvent, loading the sample, washing away interfering compounds with a specific solvent, and finally eluting the analyte of interest with another solvent. For the parent compound theobromine, a method involving solvent extraction followed by solid-phase extraction clean-up has been described apajournal.org.uk. The choice of the sorbent and solvents is critical and would need to be optimized for the specific physicochemical properties of this compound.

Liquid-liquid extraction is another common method for sample preparation. This technique separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent. For theobromine, chloroform has been used as an extraction solvent dntb.gov.ua. The efficiency of LLE is highly dependent on the partition coefficient of the analyte between the two phases, which can be manipulated by adjusting the pH of the aqueous phase dntb.gov.ua. For this compound, a suitable organic solvent would be selected to efficiently extract it from the biological matrix.

Method Validation for Quantitative Analysis

To ensure the reliability and accuracy of quantitative data, analytical methods must be thoroughly validated. The key validation parameters include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. While specific data for this compound is not available, the validation parameters for the parent compound, theobromine, provide a useful reference.

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is typically assessed by comparing the chromatograms of blank samples with those of spiked samples.

Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. For theobromine, calibration curves have been shown to have good linearity with correlation coefficients (r²) often exceeding 0.99 srce.hr.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For theobromine, LOD and LOQ values in urine samples, diluted 1:5 (vol/vol) with water, were reported to be 1.1 and 3.6 μmol/L, respectively researchgate.net. Another study reported an LOQ of less than 100 ng/mL for theobromine in a food matrix acs.orgnih.gov.

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. For theobromine, average recovery has been reported to be around 99% researchgate.net. In another validation study, the accuracy, expressed as the percentage of the relative error, was found to be within acceptable limits nih.govmdpi.com.

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For theobromine, within-run and between-run imprecisions (CV) were each reported to be less than 2% researchgate.net. Another study on theobromine reported repeatability (a measure of precision) of 2.3% acs.orgnih.govresearchgate.net.

The following table summarizes typical method validation parameters for theobromine, which can serve as a benchmark for the development of analytical methods for this compound.

| Parameter | Typical Value for Theobromine | Reference |

| Linearity (r²) | > 0.99 | srce.hr |

| LOD | 1.1 µmol/L (in diluted urine) | researchgate.net |

| LOQ | 3.6 µmol/L (in diluted urine) | researchgate.net |

| Accuracy (% Recovery) | ~99% | researchgate.net |

| Precision (% CV) | < 2% | researchgate.net |

Applications in Pharmaceutical Development and Other Research Fields

1-(3-Chloropropyl)theobromine as a Synthetic Intermediate

A primary application of this compound is its role as a key intermediate in the synthesis of other chemical compounds. The presence of the reactive chloropropyl group allows for further chemical modifications, making it a foundational building block in multi-step synthetic processes. This reactivity is crucial for medicinal chemistry research and the development of complex organic molecules.

This compound serves as a critical starting material in the synthesis of various pharmaceuticals. Its structural similarity to other methylxanthines like caffeine (B1668208) and its parent compound, theobromine (B1682246), makes it a compound of interest for developing agents that target the central nervous system. The parent molecule, theobromine, has been studied for its vasodilatory and neuroprotective effects, suggesting potential therapeutic applications in cardiology and neurology.

The introduction of the chloropropyl modification can lead to improved efficacy in drug formulations. This functional group can be used to connect the theobromine scaffold to other molecules or to alter the compound's properties to enhance bioavailability and better target specific biological pathways. This facilitates the exploration of new therapeutic agents that leverage the known biological activities of the xanthine (B1682287) core while introducing new functionalities.

| Potential Therapeutic Area | Rationale for Development from this compound | Potential Advantage of the Chloropropyl Group |

|---|---|---|

| Neurology | Leverages the neuroprotective effects associated with the theobromine structure. | May enhance the ability to cross the blood-brain barrier or target specific neural receptors. |

| Cardiology | Based on the vasodilatory properties of the parent compound, theobromine. | Could be used to link the molecule to other cardiovascular agents or improve its pharmacokinetic profile. |

| Oncology | Theobromine has been explored for its anti-cancer activity. | The reactive chloro-group allows for conjugation to targeting moieties for specific cancer cells. |

Beyond its direct use in creating new drug candidates, this compound is a valuable intermediate for synthesizing more complex organic compounds for broader research and development in medicinal chemistry. The reactive nature of the alkyl chloride group allows chemists to perform a variety of nucleophilic substitution reactions, thereby attaching diverse functional groups and building larger, more intricate molecular architectures. This versatility is essential for creating libraries of novel compounds that can be screened for various biological activities.

Research into Drug Delivery Systems

The unique properties of this compound make it a candidate for research into the development of novel drug delivery systems. The goal of such systems is to transport therapeutic agents within the body to safely achieve a desired therapeutic effect, often by improving solubility, stability, and bioavailability, while reducing side effects. The structure of this compound could be incorporated into larger carrier molecules, such as polymers or nanoparticles, designed for controlled release and targeted therapy. The chloropropyl group can serve as a linker to attach the theobromine moiety to a drug delivery vehicle, potentially allowing for the targeted delivery of the xanthine structure to specific tissues or cells.

| Drug Delivery System Goal | Potential Role of this compound |

|---|---|

| Controlled Release | Incorporation into a larger polymer matrix from which it is slowly released. |

| Targeted Therapy | The chloropropyl group can act as a handle to attach the molecule to a targeting ligand. |

| Improved Bioavailability | Modification via the chloropropyl group may lead to derivatives with better absorption and distribution characteristics. |

Biochemical Research Applications

This compound is utilized in biochemical studies to investigate its interactions with biological systems. Such research helps in understanding how the compound and its derivatives function at a molecular level, which is crucial for discovering new therapeutic targets. As a derivative of theobromine, which is known to be an adenosine (B11128) receptor antagonist, this compound can be used as a tool to probe the structure and function of these and other related receptors. By studying how the addition of the 3-chloropropyl group affects binding and activity compared to the parent compound, researchers can gain insights into the specific molecular interactions that govern the biological effects of xanthine derivatives.

Agricultural Chemical Research (Efficacy and Stability Enhancement)

In addition to its pharmaceutical applications, this compound is used in the formulation of agrochemicals. Its role in this field is to enhance crop protection products by improving their efficacy and stability. The chemical structure can be modified to create new active ingredients or adjuvants that increase the performance of existing pesticides or herbicides. This contributes to the development of more effective and stable formulations, which is a critical aspect of sustainable agriculture.

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Pharmacological Activities

While 1-(3-Chloropropyl)theobromine is principally recognized as a precursor, its inherent pharmacological profile remains largely uncharted. chemimpex.com Theobromine (B1682246) itself exhibits a range of biological effects, including vasodilation and neuroprotection, providing a logical starting point for investigating its chloropropylated derivative. chemimpex.com Future research should endeavor to screen this compound against a broad array of biological targets to uncover novel therapeutic applications.

Given the established anticancer properties of various theobromine derivatives, particularly as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR), a primary avenue of investigation should be the compound's own potential as an anticancer agent. nih.govnih.govtandfonline.com Studies have demonstrated that modifications to the theobromine structure can yield potent and selective inhibitors of these key oncogenic kinases. nih.govnih.govtandfonline.com Therefore, direct in vitro and in vivo evaluation of this compound's activity against various cancer cell lines and tumor models is a critical next step.

Furthermore, considering the structural similarities to caffeine (B1668208) and theobromine, which are known to affect the central nervous system, exploring the neuropharmacological properties of this compound is warranted. chemimpex.com Its potential to modulate neurotransmitter systems or exhibit neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease represents a promising, yet unexplored, research frontier. nih.govmdpi.com

Advanced Computational and In Silico Modeling for Drug Discovery

The field of drug discovery has been revolutionized by the advent of advanced computational and in silico modeling techniques. These approaches offer a rapid and cost-effective means of predicting the biological activity of molecules and optimizing their structures for enhanced efficacy and safety. This compound is an ideal candidate for such in silico investigations.

Molecular docking studies can be employed to predict the binding affinity of this compound to a wide range of protein targets. Building on the extensive research into theobromine derivatives as kinase inhibitors, docking simulations can elucidate the potential interactions of this compound with the ATP-binding pockets of kinases like VEGFR-2 and EGFR. nih.govnih.gov These studies can provide valuable insights into the compound's inhibitory potential and guide the synthesis of more potent analogues.

Quantitative Structure-Activity Relationship (QSAR) modeling can also be applied to a series of derivatives synthesized from this compound. By correlating structural modifications with changes in biological activity, QSAR models can identify the key molecular features responsible for a desired pharmacological effect, thereby streamlining the drug optimization process.

Development of Targeted Therapies Leveraging the Chloropropyl Moiety

The chloropropyl group of this compound is not merely a synthetic handle but also a reactive moiety with the potential for strategic therapeutic applications. This functional group can be exploited for the development of targeted therapies, particularly covalent inhibitors.

Covalent inhibitors form a stable, irreversible bond with their target protein, often leading to enhanced potency and a prolonged duration of action. nih.gov The electrophilic nature of the chloropropyl group makes it a potential "warhead" that can react with nucleophilic amino acid residues (such as cysteine, serine, or lysine) within the active site of a target enzyme. nih.govnih.gov Future research should focus on identifying protein targets where the chloropropyl moiety can be positioned to form a covalent bond, thereby creating highly specific and potent inhibitors. This approach could be particularly fruitful in the context of kinase drug discovery, where targeted covalent inhibitors have shown significant clinical success. mdpi.com

Furthermore, the chloropropyl group can serve as a linker for attaching this compound to targeting ligands, such as antibodies or small molecules that recognize specific cell surface receptors. This would enable the targeted delivery of the theobromine-based payload to diseased cells, minimizing off-target effects and enhancing therapeutic efficacy.

Role in Multi-Target Directed Ligand Design

The multifactorial nature of complex diseases like cancer and neurodegenerative disorders has spurred the development of multi-target directed ligands (MTDLs)—single molecules designed to interact with multiple biological targets simultaneously. nih.govnih.gov The xanthine (B1682287) scaffold, the core structure of theobromine, is considered a "privileged" structure in medicinal chemistry, meaning it can serve as a template for the development of ligands for a variety of targets. nih.gov

This compound is an excellent starting material for the synthesis of MTDLs. The chloropropyl group provides a convenient point of attachment for incorporating other pharmacophores, allowing for the creation of hybrid molecules with a tailored polypharmacological profile. For instance, by linking a known acetylcholinesterase inhibitor to the chloropropyl group of a theobromine derivative with antioxidant properties, it may be possible to create a novel MTDL for the treatment of Alzheimer's disease. mdpi.comfrontiersin.org Similarly, combining the anti-angiogenic properties of a theobromine-based VEGFR-2 inhibitor with a cytotoxic warhead could lead to a potent and selective anticancer agent. tandfonline.com

Investigation of Synergistic Effects with Other Compounds

Combination therapy, the use of multiple drugs to treat a single disease, is a cornerstone of modern medicine, particularly in oncology. nih.gov The investigation of synergistic interactions between this compound or its derivatives and existing therapeutic agents is a crucial area for future research.

Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. nih.gov In the context of cancer, theobromine derivatives could be combined with conventional chemotherapeutic agents or other targeted therapies to enhance tumor cell killing, overcome drug resistance, or reduce treatment-related toxicity. nih.govresearchgate.net For example, a theobromine-based VEGFR-2 inhibitor could be used in combination with a cytotoxic drug to simultaneously target tumor angiogenesis and induce cancer cell death. tandfonline.com

Future studies should employ in vitro and in vivo models to systematically evaluate the synergistic potential of this compound-derived compounds with a panel of clinically relevant drugs. Such investigations could lead to the development of novel and more effective combination therapies for a range of diseases.

Q & A

Basic: What are the standard synthetic routes for preparing 1-(3-chloropropyl)piperazine derivatives, and how are impurities minimized?

Methodological Answer:

1-(3-Chloropropyl)piperazine derivatives are typically synthesized via nucleophilic substitution reactions. For example, reacting piperazine with 3-chloropropyl halides (e.g., 3-chloropropyl chloride) in the presence of a base like NaOCH₃ in ethanol . Impurity control involves:

- Stepwise purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) .

- Reaction monitoring : Thin-layer chromatography (TLC) to track intermediate formation .

- Byproduct mitigation : Avoiding excess alkylating agents to prevent di-substitution .

Basic: How are 1-(3-chloropropyl)piperazine derivatives characterized for purity and structural confirmation?

Methodological Answer:

Key techniques include:

- Melting point analysis : Reported range 199–204°C for the hydrochloride salt .

- Spectroscopy :

- HPLC : Quantify impurities (e.g., nefazodone-related impurities at <0.1% using C18 columns and UV detection at 254 nm) .

Basic: What regulatory considerations apply to handling 1-(3-chloropropyl)piperazine derivatives in research?

Methodological Answer:

- Controlled substance classification : Certain derivatives (e.g., CPCPP) are regulated under drug misuse laws due to structural similarity to psychoactive compounds .

- Safety protocols :

Advanced: How can computational modeling predict the pharmacological activity of 1-(3-chloropropyl)piperazine derivatives?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to simulate binding to targets (e.g., dopamine D2 receptors). For example, a derivative showed binding affinity (ΔG = −8.2 kcal/mol) to the NS2B/NS3 protease in dengue virus studies .

- Pharmacophore analysis : Identify critical interaction sites (e.g., chloropropyl chain hydrophobicity, piperazine hydrogen-bonding) .

- Validation : Compare docking results with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies) .

Advanced: What experimental strategies identify the primary pharmacological targets of 1-(3-chloropropyl)piperazine derivatives?

Methodological Answer:

- Receptor binding assays : Radioligand competition studies (e.g., [³H]spiperone for dopamine D2 receptors) .

- Functional assays : Measure cAMP modulation in transfected HEK293 cells expressing GPCRs .

- Selectivity profiling : Screen against receptor panels (e.g., serotonin 5-HT₂, adrenergic α₁) to rule off-target effects .

Advanced: How can researchers resolve contradictions in impurity profiles of 1-(3-chloropropyl)piperazine derivatives across studies?

Methodological Answer:

- Analytical harmonization : Use standardized HPLC conditions (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) .

- Cross-lab validation : Share samples between labs to compare impurity fingerprints .

- Advanced MS/MS : Identify trace impurities (e.g., dimeric byproducts) via high-resolution tandem mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.